molecular formula C19H17BrCl3N3O4S2 B11986558 4-bromo-N-[2,2,2-trichloro-1-({[2-methoxy-4-(vinylsulfonyl)anilino]carbothioyl}amino)ethyl]benzamide

4-bromo-N-[2,2,2-trichloro-1-({[2-methoxy-4-(vinylsulfonyl)anilino]carbothioyl}amino)ethyl]benzamide

Cat. No.: B11986558
M. Wt: 601.7 g/mol
InChI Key: FERTZPIHTVPQBJ-UHFFFAOYSA-N
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Description

4-bromo-N-[2,2,2-trichloro-1-({[2-methoxy-4-(vinylsulfonyl)anilino]carbothioyl}amino)ethyl]benzamide is a complex organic compound with a molecular formula of C16H14BrCl3N2O2S This compound is known for its unique structure, which includes a bromine atom, trichloroethyl group, and a vinylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[2,2,2-trichloro-1-({[2-methoxy-4-(vinylsulfonyl)anilino]carbothioyl}amino)ethyl]benzamide involves multiple stepsThe final step involves the addition of the vinylsulfonyl group under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound is not well-documented, likely due to its specialized use in research. the synthesis methods used in laboratories can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[2,2,2-trichloro-1-({[2-methoxy-4-(vinylsulfonyl)anilino]carbothioyl}amino)ethyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-bromo-N-[2,2,2-trichloro-1-({[2-methoxy-4-(vinylsulfonyl)anilino]carbothioyl}amino)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-bromo-N-[2,2,2-trichloro-1-({[2-methoxy-4-(vinylsulfonyl)anilino]carbothioyl}amino)ethyl]benzamide involves its interaction with specific molecular targets. The vinylsulfonyl group is known to form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activities. This compound can also interact with DNA, potentially causing disruptions in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-[2,2,2-trichloro-1-({[2-methoxy-4-(vinylsulfonyl)anilino]carbothioyl}amino)ethyl]benzamide is unique due to the presence of the vinylsulfonyl group, which imparts specific reactivity and potential biological activity. This distinguishes it from other similar compounds that may lack this functional group .

Properties

Molecular Formula

C19H17BrCl3N3O4S2

Molecular Weight

601.7 g/mol

IUPAC Name

4-bromo-N-[2,2,2-trichloro-1-[(4-ethenylsulfonyl-2-methoxyphenyl)carbamothioylamino]ethyl]benzamide

InChI

InChI=1S/C19H17BrCl3N3O4S2/c1-3-32(28,29)13-8-9-14(15(10-13)30-2)24-18(31)26-17(19(21,22)23)25-16(27)11-4-6-12(20)7-5-11/h3-10,17H,1H2,2H3,(H,25,27)(H2,24,26,31)

InChI Key

FERTZPIHTVPQBJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)C=C)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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